molecular formula C23H43ClN2O4 B12702295 2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride CAS No. 93904-81-5

2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride

Katalognummer: B12702295
CAS-Nummer: 93904-81-5
Molekulargewicht: 447.0 g/mol
InChI-Schlüssel: IYWOJBWDYJMOGB-PGCULMPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride is a complex organic compound that features a morpholine ring, a propylamine group, and a tetradecenoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride typically involves a multi-step process. One common approach starts with the preparation of 3-morpholinopropylamine, which is then reacted with an appropriate acylating agent to introduce the oxoethyl group. The final step involves the addition of tetradecenoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications where such properties are desired .

Eigenschaften

CAS-Nummer

93904-81-5

Molekularformel

C23H43ClN2O4

Molekulargewicht

447.0 g/mol

IUPAC-Name

(E)-2-[2-(3-morpholin-4-ylpropylamino)-2-oxoethyl]tetradec-2-enoic acid;hydrochloride

InChI

InChI=1S/C23H42N2O4.ClH/c1-2-3-4-5-6-7-8-9-10-11-13-21(23(27)28)20-22(26)24-14-12-15-25-16-18-29-19-17-25;/h13H,2-12,14-20H2,1H3,(H,24,26)(H,27,28);1H/b21-13+;

InChI-Schlüssel

IYWOJBWDYJMOGB-PGCULMPHSA-N

Isomerische SMILES

CCCCCCCCCCC/C=C(\CC(=O)NCCCN1CCOCC1)/C(=O)O.Cl

Kanonische SMILES

CCCCCCCCCCCC=C(CC(=O)NCCCN1CCOCC1)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.